1,2-Ethanedisulfonic acid

Übersicht

Beschreibung

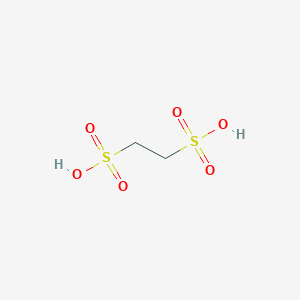

1,2-Ethanedisulfonic acid is a sulfonic acid derivative characterized by two sulfonic acid groups attached to an ethane backbone. This structural configuration grants it unique chemical properties, making it an intriguing subject for various chemical research and applications. Although there is no direct research focusing on the synthesis, molecular structure, and properties of 1,2-Ethanedisulfonic acid specifically, insights can be drawn from studies on similar compounds and general sulfonic acid chemistry.

Synthesis Analysis

The synthesis of sulfonic acid derivatives, like 1,2-Ethanedisulfonic acid, involves complex organic reactions. A review on the advancement of ether synthesis highlights various protocols such as Williamson ether synthesis, Mitsunobu reaction, and others, which, while not directly applicable to 1,2-Ethanedisulfonic acid, demonstrate the complexity and variety of methods available for synthesizing organic compounds in water and organic solvents (Mandal et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonic acids is characterized by the presence of a sulfonic group (–SO3H) attached to a carbon atom. The dual sulfonic acid groups in 1,2-Ethanedisulfonic acid would likely impact its reactivity, solubility, and interaction with other molecules. Studies on the structure and reactivity of similar compounds can provide insights into the potential reactivity and applications of 1,2-Ethanedisulfonic acid.

Chemical Reactions and Properties

Sulfonic acids are known for their strong acidity and excellent solubility in water. The presence of two sulfonic acid groups in 1,2-Ethanedisulfonic acid would contribute to its strong acidic nature and high solubility, making it a candidate for various chemical reactions, including as a catalyst or a reactant in organic synthesis. The review on ether synthesis underlines the importance of solvents and reaction conditions in synthesizing organic compounds, suggesting the potential utility of 1,2-Ethanedisulfonic acid in such reactions (Mandal et al., 2016).

Wissenschaftliche Forschungsanwendungen

Preparation of Aromatic Compounds : It's used as a reagent for preparing dihydro-1,4-dithiino substituted aromatics (Allared et al., 2001).

Biodegradation Studies : Ralstonia sp. strain EDS1 utilizes ethane-1,2-disulfonate as a carbon and energy source, involving sulfoacetaldehyde sulfo-lyase in degradation (Denger & Cook, 2001).

Biochemical Research : Its analogs, like methionic acid, impact biochemical processes such as inhibiting succinate oxidation (Tietze & Klotz, 1952).

Radioactive Research Applications : Sodium 2mercapto-[14C]ethanesulfonate, a variant, has specific applications due to its radioactive nature and regioselective characteristics (Jarý et al., 1989).

Agricultural Science : It supports the growth of hydroponic soybean plants, aiding in nitrogen fixation studies (Imsande & Ralston, 1981).

Synthesis of Chiral Compounds : Useful in synthesizing chiral 1,2-benzenedisulfonimide derivatives, important in acid-catalyzed organic reactions (Barbero et al., 2011).

Chemical Reactions : It reacts with electrophilic reagents to produce various ethanediylbis compounds (Tanimoto et al., 1982).

Polymer Synthesis : Utilized in the electrochemical polymerization process to synthesize polyethylenedisulfide films (Lakard et al., 2008).

Catalytic Applications : Acts as a catalyst in the synthesis of 1,2-ethanediol bischloroacetate, showing potential for multiple reuses (Liang Xizheng, 2007).

Biomedical Engineering : Important in optimizing poly(1,2-ethanediol citrate) synthesis, relevant for scaffold design in tissue engineering (Howis et al., 2022).

Material Science : It's synthesized and characterized for various properties using advanced spectroscopy techniques (Gattow & Schubert, 1985).

Crystallography : Studies on bismuth ethanedisulfonate framework reveal unique coordination behavior and crystal structure (Gschwind & Jansen, 2012).

Organic Chemistry : Investigated in the mechanism of complexation reaction between boron acid and 1,2-ethanediol (Pizer & Tihal, 1996).

Diabetes Research : Taurine, a derivative, shows effectiveness against diabetes mellitus, suggesting its potential as an antioxidant supplement for diabetes management (Sirdah, 2015).

Biochemistry : HEPES-based buffers, related compounds, show potential for coordinating metal ions in biological experiments (Bilinovich et al., 2011).

Solar Cell Research : Its derivatives improve power conversion efficiency in dye-sensitized solar cells (Kim et al., 2020).

Catalysis : Exhibits high activity in solid-solid catalysis, showcasing its superiority in certain chemical reactions (Toyoshi et al., 1998).

Material Synthesis : Used in the hydrothermal synthesis of inorganic-organic hybrid materials based on barium, indicating potential in heterogeneous acid catalysis (Abdollahian et al., 2012).

Proton Conductivity : Synthesized hydrogen-bonded organic networks display high conductivity and potential for proton transport (Wei et al., 2020).

Electrolyte Studies : The diffusion behavior of bolaform electrolytes, including its magnesium salts, is studied, highlighting concentration-dependent properties (Uedaira & Uedaira, 1980).

Safety And Hazards

Eye contact with 1,2-Ethanedisulfonic acid can result in corneal damage or blindness . Skin contact can produce inflammation and blistering . Inhalation of dust will produce irritation to the gastro-intestinal or respiratory tract, characterized by burning, sneezing, and coughing . Severe over-exposure can produce lung damage, choking, unconsciousness, or death . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

ethane-1,2-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAXGSQYZLGZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149089 | |

| Record name | 1,2-Ethanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Ethanedisulfonic acid | |

CAS RN |

110-04-3 | |

| Record name | 1,2-Ethanedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanedisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-ETHANEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL69Y31QQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

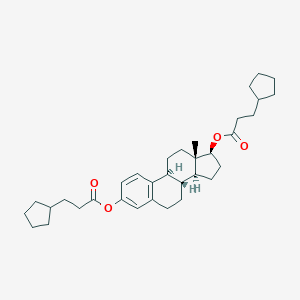

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)

![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)